molecular formula C17H19F3N4O2 B2472825 (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034527-11-0

(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2472825
CAS No.: 2034527-11-0
M. Wt: 368.36
InChI Key: KOVDBSNEVQPTFF-UHFFFAOYSA-N
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Description

(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with significant potential in biological applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N4O2C_{17}H_{19}F_{3}N_{4}O_{2} with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC17H19F3N4O2
Molecular Weight368.35 g/mol
CAS Number2034527-11-0

The mechanism of action for this compound involves its interaction with various biological macromolecules, particularly enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to hydrophobic pockets within proteins, which can lead to modulation of biochemical pathways.

In studies, it has been observed that similar compounds exhibit inhibitory effects on bacterial growth by disrupting cell wall synthesis and protein function . The unique structural features of this compound suggest it may similarly influence microbial activity.

Antimicrobial Properties

Research indicates that derivatives containing the trifluoromethyl group have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds demonstrated low minimum inhibitory concentrations (MIC), effective bactericidal action in time-kill assays, and moderate biofilm inhibition .

Case Study: Antibacterial Efficacy
A study evaluated several trifluoromethyl phenyl derivatives against S. aureus, revealing that compounds with similar structural motifs exhibited strong antibacterial properties with minimal toxicity to human cells. In vivo tests showed no significant organ toxicity at doses up to 50 mg/kg .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to this structure. For example, a study involving a derivative demonstrated that it could prevent neuronal death induced by excitotoxic agents through activation of survival pathways like AKT and PKA . This suggests that the compound may also have applications in neurodegenerative disease management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyridine and pyrazole rings can significantly affect potency and selectivity towards specific targets. For instance, removal or alteration of electron-withdrawing groups can lead to a marked decrease in activity, emphasizing the importance of these functional groups in maintaining efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities, particularly in the following areas:

  • Antiviral Activity : Pyrrolidine derivatives are known to exhibit antiviral properties. The trifluoromethyl group may enhance binding affinity to viral targets due to increased electronegativity, potentially leading to effective antiviral agents.
  • Anticancer Properties : Compounds similar to this one have been reported to inhibit key enzymes involved in cancer proliferation. The unique structural features may contribute to selective inhibition of cancerous cells while sparing normal cells.
  • Anti-inflammatory Effects : Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for determining the therapeutic potential and safety profile of the compound. For instance, compounds with similar structures have been shown to inhibit phospholipase A2 enzymes, which play a role in inflammatory responses .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study demonstrated that derivatives of pyrrolidine exhibited significant inhibition of tumor growth in various cancer models, suggesting that modifications such as trifluoromethyl substitutions could enhance their action .
  • Another research effort focused on the anti-inflammatory properties of related compounds, showing promising results in reducing markers of inflammation in vitro and in vivo .

Properties

IUPAC Name

[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDBSNEVQPTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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